molecular formula C13H12N2O3 B14205191 Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)- CAS No. 824393-64-8

Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)-

Cat. No.: B14205191
CAS No.: 824393-64-8
M. Wt: 244.25 g/mol
InChI Key: WJEKVGCBZOOJDO-UHFFFAOYSA-N
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Description

Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)- is a chemical compound with the molecular formula C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol This compound is characterized by the presence of two 3-hydroxy-6-methyl-2-pyridinyl groups attached to a central methanone (carbonyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)- typically involves the condensation of 3-hydroxy-6-methyl-2-pyridinecarboxaldehyde with a suitable methanone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The use of advanced purification techniques such as recrystallization and chromatography is common to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison: Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)- is unique due to its specific structural features and reactivity.

Properties

CAS No.

824393-64-8

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

bis(3-hydroxy-6-methylpyridin-2-yl)methanone

InChI

InChI=1S/C13H12N2O3/c1-7-3-5-9(16)11(14-7)13(18)12-10(17)6-4-8(2)15-12/h3-6,16-17H,1-2H3

InChI Key

WJEKVGCBZOOJDO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)O)C(=O)C2=C(C=CC(=N2)C)O

Origin of Product

United States

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